Dimethyl itaconate

概要

説明

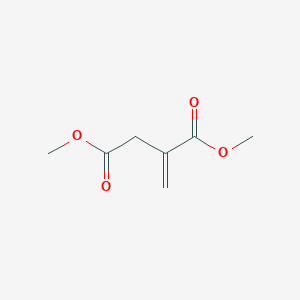

Dimethyl itaconate (DI) is a cell-permeable ester derivative of itaconic acid (C₅H₆O₄), a metabolite produced in the tricarboxylic acid (TCA) cycle by immune cells under inflammatory conditions. Structurally, DI contains two methyl ester groups, enhancing its membrane permeability compared to underivatized itaconate . DI has gained prominence for its immunomodulatory properties, particularly in attenuating inflammation and oxidative stress. Mechanistically, DI inhibits pro-inflammatory pathways such as NF-κB and NLRP3 inflammasome activation while activating antioxidant pathways like Nrf2/HO-1 . It has demonstrated efficacy in preclinical models of inflammatory pain, ischemia-reperfusion injury, and neuroinflammation .

準備方法

Conventional Acid-Catalyzed Esterification

Reaction Mechanism and Process Design

The most widely documented method for DMI synthesis involves acid-catalyzed esterification of itaconic acid with methanol. The patent CN102320967A outlines a stepwise process :

-

Initial Reaction : Itaconic acid, a portion of methanol, and a catalyst (e.g., sulfuric acid, boric acid, or p-toluenesulfonic acid) are heated to 70–100°C under reflux for 20–50 minutes.

-

Methanol Addition : Temperature is increased to 100–120°C, and methanol is added incrementally to drive esterification while removing water via azeotropic distillation.

-

Vacuum Dealcoholization : After 30±5 minutes, vacuum distillation removes excess methanol and water until the acid value drops below 20 mg KOH/g.

-

Neutralization and Purification : The crude product is cooled to 80±5°C, neutralized with a 10% sodium carbonate solution, and distilled under reduced pressure to obtain DMI with >98.5% purity .

Key parameters include:

-

Molar Ratio : A 1:7 molar ratio of itaconic acid to methanol optimizes yield.

-

Catalyst Loading : 0.8% (w/w) of total reactants, combining sulfuric acid with boric or p-toluenesulfonic acid to enhance activity .

Table 1: Performance of Acid-Catalyzed DMI Synthesis (Patent Examples)

| Example | Itaconic Acid (g) | Methanol (g) | Catalysts (g) | Reaction Time (min) | Purity (%) |

|---|---|---|---|---|---|

| 1 | 120 | 163 | H₂SO₄ (2.4), B(OH)₃ (0.3) | 30 | 98.67 |

| 2 | 240 | 325 | H₂SO₄ (4.8), Tosic acid (0.6) | 30 | 98.56 |

| 3 | 600 | 2030 | H₂SO₄ (30), Tosic acid (3) | 30 | 98.83 |

Process Optimization Challenges

-

Water Removal : Continuous separation of water every 15±2 minutes during methanol addition prevents reverse hydrolysis .

-

Catalyst Corrosivity : Sulfuric acid necessitates post-reaction neutralization, increasing downstream steps.

Enzymatic Polycondensation Approaches

Enzyme Selection and Immobilization

Recent studies explore lipase-catalyzed synthesis to avoid harsh acids. Candida antarctica lipase B (CaLB) immobilized on acrylic resin demonstrates activity in DMI polycondensation . Key findings include:

-

Thin-Film Systems : Enzymatic reactions in solvent-free, thin-film setups under vacuum enhance methanol removal, shifting equilibrium toward esterification .

-

Co-Monomer Compatibility : 1,4-Cyclohexanedimethanol outperforms 1,4-butanediol (BDO) due to its rigid structure, which reduces steric hindrance during polymerization .

Table 2: Enzymatic Polycondensation Performance

| Co-Monomer | Enzyme Stability | Average Chain Length | Reactivity (Relative to BDO) |

|---|---|---|---|

| 1,4-Butanediol (BDO) | Low | 5–7 units | 1.0 (Reference) |

| 1,4-Cyclohexanedimethanol | High | 10–12 units | 2.4 |

Computational Insights into Reactivity

Molecular docking reveals that DMI’s α,β-unsaturated ester group causes mispositioning in CaLB’s active site, reducing acylation efficiency . Modifying co-monomers to cyclic diols (e.g., cyclohexanedimethanol) improves binding orientation by minimizing steric clashes.

Comparative Analysis of Preparation Methods

Efficiency and Purity

化学反応の分析

反応の種類: イタコン酸ジメチルは、以下を含むさまざまな化学反応を起こします。

水素化: キラリティのある化合物を生成する、ロジウム触媒を使用したエナンチオ選択的水素化.

重合: 他のモノマーとの共重合により、ユニークな特性を持つポリマーを生成する.

置換反応: 求核剤との反応で、さまざまな官能基を導入する。

一般的な試薬と条件:

水素化: ロジウム触媒、水素ガス、適切な溶媒。

重合: さまざまなモノマー、開始剤、溶媒。

置換: 穏やかな条件下のアミンやアルコールなどの求核剤。

主な生成物:

水素化: キラリティのあるジメチルコハク酸誘導体。

重合: 熱的および機械的特性が向上した共重合体。

置換: 官能基化されたイタコン酸ジメチル誘導体。

科学的研究の応用

Immunomodulatory Effects

Overview

DMI has been identified as a potent immunomodulatory agent. Research indicates that it can induce long-term transcriptional and metabolic changes in immune cells, enhancing their responsiveness to infections.

Key Findings

- A study published in Cell Reports demonstrated that DMI can trigger both anti-inflammatory and pro-inflammatory responses. Mice treated with DMI exhibited increased survival rates against bacterial infections, such as Staphylococcus aureus .

- The compound alters glycolytic and mitochondrial metabolism, leading to enhanced immune cell function .

Case Study: Trained Immunity

In a recent investigation, researchers found that DMI induces "trained immunity," characterized by long-lasting changes in immune cell behavior. This phenomenon suggests potential therapeutic applications for chronic inflammatory diseases .

Anti-Inflammatory Applications

Overview

DMI has emerged as a promising candidate for treating inflammatory conditions.

Research Insights

- In a rodent model of Complete Freund’s adjuvant (CFA)-induced inflammatory pain, DMI significantly reduced mechanical allodynia and thermal hyperalgesia. The study highlighted its ability to mitigate neuroinflammation by reducing macrophage infiltration and central microglial activation .

- The compound's mechanism involves the depletion of glutathione levels, which plays a critical role in modulating inflammation .

Material Science

Overview

DMI is being explored in the field of materials science, particularly for its potential in developing sustainable plastics.

Material Properties

- Resins cured with DMI exhibit thermal and mechanical properties comparable to those cured with traditional styrene-based resins, indicating its viability as a sustainable alternative .

- The incorporation of DMI into polymer matrices could enhance material performance while reducing environmental impact.

Dermatological Applications

Overview

DMI has shown promise in dermatological research, particularly concerning pigmentation.

Key Findings

- A study found that DMI significantly reduces α-MSH-induced melanin production in melanocytes. This effect is mediated through the modulation of key signaling pathways involved in melanogenesis .

- The compound's safety profile was also assessed, showing minimal cytotoxicity at effective concentrations .

Summary Table of Applications

作用機序

イタコン酸ジメチルは、複数のメカニズムを通じて効果を発揮します。

免疫調節: IL-17-IκBς軸などの炎症性経路の活性化を阻害し、炎症性サイトカインの産生を抑制する.

抗酸化活性: Nrf2経路を活性化し、抗酸化遺伝子の発現と酸化ストレスからの保護をもたらす.

代謝調節: クエン酸回路に影響を与え、細胞代謝を調節する.

6. 類似の化合物との比較

イタコン酸ジメチルは、以下のような他のイタコン酸誘導体と比較されます。

4-オクチルイタコン酸: 細胞透過性が向上した、より親油性の誘導体.

4-モノエチルイタコン酸: 同様の免疫調節特性を持つ別の誘導体.

独自性: イタコン酸ジメチルは、親水性と疎水性のバランスが取れているため、水性環境と有機環境の両方でさまざまな用途に適しています。 免疫応答と酸化ストレス経路を調節する能力は、他の類似の化合物との違いをさらに際立たせています .

類似の化合物:

- 4-オクチルイタコン酸

- 4-モノエチルイタコン酸

- メサコン酸

- シトラコン酸

類似化合物との比較

Structural and Functional Analogues

DI belongs to a family of itaconate derivatives and structurally related metabolites with overlapping and distinct biological activities. Key compounds for comparison include:

Mechanistic Comparisons

Anti-Inflammatory Pathways

- DI vs. Both inhibit NLRP3 inflammasome and IL-1β secretion, but DI shows stronger electrophilic activity, enabling covalent modification of cysteine residues in proteins like KEAP1 and JAK1 . DI activates Nrf2 more robustly than itaconate, reducing oxidative stress in microglia and macrophages .

- DI vs. 4-OI: 4-OI is hydrolyzed to itaconate intracellularly, mimicking endogenous itaconate more closely, whereas DI acts primarily as an electrophile . 4-OI exhibits stronger suppression of type I interferons (IFN-I) compared to DI .

DI vs. DMM :

Metabolic and Signaling Differences

- Electrophilic Reactivity: DI and 4-OI induce stronger electrophilic stress responses than itaconate or 4-monoethyl itaconate (4-EI), correlating with their ability to modify redox-sensitive proteins like GAPDH and TFEB .

Preclinical Efficacy and Limitations

Limitations

- DI’s inability to intracellularly convert to itaconate limits its mimicry of endogenous itaconate signaling .

- High concentrations of DI (≥0.25 mM) may induce cytotoxicity, whereas 4-OI and itaconate exhibit lower toxicity thresholds .

Key Research Findings

生物活性

Dimethyl itaconate (DMI) is a derivative of itaconate, a metabolite produced by immune cells under specific conditions. Recent research has highlighted its diverse biological activities, particularly in immunomodulation, neuroprotection, and anti-inflammatory responses. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies and detailed research findings.

Overview of this compound

This compound is recognized for its ability to modulate immune responses and its potential therapeutic applications in various diseases. It is produced through the decarboxylation of cis-aconitate and has been shown to influence metabolic pathways, particularly in immune cells.

Immunomodulatory Effects

Trained Immunity Induction

Recent studies have demonstrated that DMI can induce trained immunity in human monocytes, leading to enhanced immune responses against infections. This effect is mediated through alterations in glycolytic and mitochondrial metabolism, which enhance the cells' responsiveness to microbial stimuli. Mice treated with DMI exhibited increased survival rates following infection with Staphylococcus aureus due to these immunological adaptations .

Cytokine Production

DMI has been shown to modulate cytokine production significantly. For instance, it enhances the production of pro-inflammatory cytokines like TNF-α and IL-6 in monocytes when stimulated after DMI treatment. This indicates a dual role where DMI exhibits both anti-inflammatory and pro-inflammatory properties depending on the context .

Neuroprotective Properties

Cognitive Function Improvement

In a study involving chronic infection with Toxoplasma gondii, DMI administration improved cognitive deficits associated with the infection. The compound was found to restore synaptic function and reduce neuroinflammation in the prefrontal cortex of affected mice. Behavioral tests indicated significant improvements in goal-directed behaviors post-treatment with DMI .

Anti-Inflammatory Mechanisms

DMI's anti-inflammatory effects are attributed to its ability to inhibit key inflammatory pathways. It has been shown to suppress the expression of various cytokines, including IL-12 and IL-6, by inhibiting succinate dehydrogenase (SDH) activity and modulating nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways . This modulation leads to enhanced antioxidant responses and reduced inflammation.

Anti-Angiogenic Activity

Research indicates that DMI may also possess anti-angiogenic properties , inhibiting endothelial cell proliferation, migration, invasion, and tube formation in vitro. These findings suggest that DMI could be a potential therapeutic agent in diseases characterized by excessive angiogenesis, such as cancer .

Summary of Research Findings

The following table summarizes key findings from recent studies on this compound:

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing dimethyl itaconate-based biodegradable polyesters?

- Methodological Answer : Enzymatic polycondensation is a sustainable approach for synthesizing this compound (DMI) polyesters. Key steps include:

- Catalyst Selection : Use lipases (e.g., Candida antarctica) as biocatalysts to optimize esterification efficiency .

- Monomer Design : Pair DMI with bulky comonomers like cyclohexanedimethanol (CHDM) to enhance polymer chain elongation, as identified via computational docking .

- Reaction Conditions : Employ low-polarity solvents (e.g., toluene) and temperatures below 60°C to suppress isomerization of DMI into unreactive forms .

- Experimental Validation : Confirm polymer structure using NMR and GPC, with detailed protocols in the experimental section of publications .

Q. How should researchers select this compound derivatives for intracellular mechanistic studies?

- Methodological Answer : Prioritize derivatives based on cell permeability and metabolic stability:

- Cell-Permeable Derivatives : 4-Octyl itaconate (OI) is preferred for intracellular accumulation, unlike DMI, which cannot be metabolized into itaconate .

- Control Experiments : Include native itaconate (cell-impermeable) as a negative control to distinguish extracellular vs. intracellular effects .

- Dosage Optimization : Conduct dose-response assays (e.g., 10–100 µM) to balance efficacy and cytotoxicity .

Advanced Research Questions

Q. How can contradictory findings on this compound’s immunomodulatory roles (e.g., cytokine suppression vs. trained immunity) be reconciled?

- Methodological Answer : Address discrepancies through:

- Temporal Analysis : Perform time-course experiments to differentiate short-term anti-inflammatory effects (e.g., Nrf2 activation) from long-term epigenetic reprogramming .

- Model Specificity : Compare outcomes across infection models (e.g., Staphylococcus aureus vs. LPS-induced sepsis) and cell types (e.g., macrophages vs. microglia) .

- Multi-Omics Integration : Combine RNA-Seq, metabolomics, and chromatin accessibility assays to map dose- and context-dependent pathways .

Q. What experimental strategies resolve the solvent- and catalyst-dependent mechanisms in aza-Michael additions involving this compound?

- Methodological Answer : Systematically vary reaction parameters:

- Solvent Effects : Use non-polar solvents (e.g., hexane) to favor nucleophilic attack over isomerization, monitored via <sup>1</sup>H NMR kinetics .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to alter reaction order; confirm mechanisms via Eyring plot analysis .

- Steric Hindrance Mitigation : Optimize amine nucleophiles (e.g., piperidine) using computational tools to predict transition states .

Q. How do in vitro and in vivo results for this compound’s cytokine modulation diverge, and what experimental designs mitigate this?

- Methodological Answer :

- Dosage Calibration : Adjust in vitro doses to mimic in vivo pharmacokinetics (e.g., account for rapid plasma clearance) .

- Microenvironment Mimicry : Supplement in vitro assays with hypoxia or co-culture systems to replicate in vivo immune cell interactions .

- Multi-Species Validation : Cross-validate findings in murine and human primary cells to identify species-specific responses .

Q. Data Analysis & Reporting Guidelines

Q. What are the best practices for presenting this compound data in compliance with journal standards (e.g., Beilstein Journal of Organic Chemistry)?

- Methodological Answer :

- Data Segmentation : Limit main text to 5 key compounds; archive additional synthesis data in supplementary files with hyperlinked references .

- Reproducibility : Detail catalyst purity, solvent suppliers, and reaction times to enable replication .

- Ethical Reporting : Disclose conflicts of interest and funding sources in the acknowledgments section .

Q. How should researchers handle conflicting data on this compound’s antibacterial effects (e.g., Brucella vs. ΔaceA mutants)?

- Methodological Answer :

- Target Validation : Use isogenic bacterial mutants (e.g., ΔaceA B. abortus) to confirm itaconate’s specificity for isocitrate lyase .

- Metabolite Profiling : Quantify intracellular itaconate levels in infected macrophages via LC-MS to correlate with bacterial growth inhibition .

- Structural Analysis : Perform molecular docking to assess itaconate binding to bacterial enzyme active sites .

Q. Tables for Key Experimental Parameters

特性

IUPAC Name |

dimethyl 2-methylidenebutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-5(7(9)11-3)4-6(8)10-2/h1,4H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWQRMFIZFPUAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25587-85-3 | |

| Record name | Butanedioic acid, 2-methylene-, 1,4-dimethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25587-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80210701 | |

| Record name | Dimethyl itaconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617-52-7 | |

| Record name | Dimethyl itaconate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl itaconate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl itaconate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9385 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2-methylene-, 1,4-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl itaconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl itaconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL ITACONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11JIB0YI93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。